An In-depth Technical Guide to (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide: Structure, Synthesis, and Potential Pharmacological Properties
An In-depth Technical Guide to (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide: Structure, Synthesis, and Potential Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide is a chiral small molecule featuring a core benzamide structure linked to a pyrrolidine ring via an ether linkage. While specific research on this exact compound is not extensively published, its structural motifs are prevalent in a variety of pharmacologically active agents. This guide synthesizes information from closely related analogues to provide a comprehensive technical overview of its structure, a proposed synthetic pathway, and its potential properties and applications based on established structure-activity relationships within this chemical class. The pyrrolidine and benzamide moieties are key pharmacophores known to interact with a range of biological targets, suggesting that (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide may hold potential for investigation in various therapeutic areas.
Chemical Structure and Physicochemical Properties
(S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide is a molecule with the chemical formula C14H20N2O2 and a molecular weight of approximately 248.32 g/mol .[1][2] The structure is characterized by a central benzene ring substituted at the 1 and 4 positions. The 1-position is functionalized with an N-propyl amide group, while the 4-position is linked to the 3-position of a chiral (S)-pyrrolidine ring through an ether bond.
Key Structural Features:
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Benzamide Core: A common scaffold in medicinal chemistry known for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[3]
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Pyrrolidine Ring: A five-membered saturated nitrogen-containing heterocycle that provides a three-dimensional structural element and can influence solubility and receptor binding.[4][5] The stereochemistry at the 3-position of the pyrrolidine ring is crucial for its specific interactions with chiral biological molecules like receptors and enzymes.
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Ether Linkage: Connects the aromatic and heterocyclic moieties, providing a degree of conformational flexibility.
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N-Propyl Group: A short alkyl chain that can influence lipophilicity and metabolic stability.
Physicochemical Properties (Predicted and from Analogues)
| Property | Value | Source |
| Molecular Formula | C14H20N2O2 | [1][2] |
| Molecular Weight | 248.32 g/mol | [1][2] |
| Appearance | Solid (predicted) | [2] |
| SMILES Code | O=C(NCCC)C1=CC=C(O[C@@H]2CNCC2)C=C1 | [1] |
| InChI Key | HSRLHUMODGJSCO-ZDUSSCGKSA-N | [2] |
Proposed Synthesis and Purification
While a specific synthesis for (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide has not been detailed in the available literature, a plausible synthetic route can be devised based on standard organic chemistry transformations and methodologies reported for analogous compounds.[3] The proposed synthesis involves a two-step process: ether formation followed by amidation.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-((S)-pyrrolidin-3-yloxy)benzonitrile (Ether Formation)
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To a solution of (S)-3-hydroxypyrrolidine in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C to form the corresponding alkoxide.
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After stirring for a short period, add 4-fluorobenzonitrile to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC). This nucleophilic aromatic substitution (SNAr) reaction should yield the desired ether.
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Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
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The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide (Amidation)
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The nitrile group of 4-((S)-pyrrolidin-3-yloxy)benzonitrile is first hydrolyzed to a carboxylic acid. This can be achieved by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.
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The resulting 4-((S)-pyrrolidin-3-yloxy)benzoic acid is then coupled with propylamine.
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To a solution of the carboxylic acid in a solvent like DMF, add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
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Add propylamine to the reaction mixture and stir at room temperature until the reaction is complete as monitored by TLC.
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The final product is then isolated by aqueous workup and purified by column chromatography or recrystallization.
Purification and Analytical Characterization
The final compound should be purified to a high degree (>95%) for biological testing. The identity and purity of (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and the presence of all expected protons and carbons.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
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Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (S)-enantiomer.
Potential Pharmacological Properties and Mechanism of Action
The pharmacological profile of (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide has not been explicitly reported. However, based on the structure-activity relationships of related benzamide and pyrrolidine-containing compounds, we can infer potential biological targets.
Potential Biological Targets:
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Dopamine Receptors: Benzamide derivatives are well-known antagonists of dopamine D2 receptors, with some exhibiting selectivity for D3 and D4 subtypes.[6] The specific substitution pattern on the benzamide ring and the nature of the pyrrolidine moiety would influence the binding affinity and selectivity.
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Serotonin Receptors: Various benzamides interact with serotonin receptors, particularly the 5-HT3 and 5-HT4 subtypes.
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Histamine Receptors: Structurally related pyrrolidin-3-yl-N-methylbenzamides have been identified as potent histamine H3 receptor antagonists.[3]
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Monoamine Transporters: The core structure shares similarities with compounds designed to inhibit the reuptake of monoamines such as norepinephrine and dopamine.
Structure-Activity Relationship (SAR) Insights from Analogues
Studies on related series of compounds provide valuable insights into the potential SAR of (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide:
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Stereochemistry: The (S)-configuration of the pyrrolidine ring is often crucial for high-affinity binding to specific biological targets.
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Amide Substitution: The N-propyl group is expected to influence the compound's lipophilicity and metabolic stability. Variations in the length and branching of this alkyl chain in related series have been shown to significantly impact potency and selectivity.
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Aromatic Substitution: The position of the pyrrolidinyloxy group on the benzamide ring is critical. The para-substitution pattern, as in the title compound, is common in many bioactive benzamides.
Caption: Key structural features influencing biological activity.
Potential Therapeutic Applications
Given the potential interactions with various CNS targets, (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide could be investigated for a range of therapeutic applications, including:
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Neuropsychiatric Disorders: As a potential dopamine or serotonin receptor modulator, it could have applications in treating conditions like schizophrenia, depression, or anxiety.
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Cognitive Disorders: If it exhibits activity as a histamine H3 receptor antagonist, it could be explored for its potential to enhance cognitive function.
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Gastrointestinal Disorders: Some benzamides with 5-HT4 receptor activity are used to treat gastrointestinal motility disorders.
Future Research Directions
To fully elucidate the potential of (S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide, the following research is warranted:
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Chemical Synthesis and Characterization: The proposed synthetic route should be executed, and the compound fully characterized to confirm its structure and purity.
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In Vitro Pharmacological Profiling: The compound should be screened against a broad panel of receptors, ion channels, and enzymes to identify its primary biological targets and determine its binding affinities.
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In Vivo Studies: Following promising in vitro results, in vivo studies in relevant animal models would be necessary to assess its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile.
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Structure-Activity Relationship Studies: Synthesis and testing of a library of analogues with variations at the N-alkyl group, the pyrrolidine ring, and the substitution pattern on the benzamide ring would provide a deeper understanding of the SAR and could lead to the identification of more potent and selective compounds.
Conclusion
(S)-N-Propyl-4-(pyrrolidin-3-yloxy)benzamide is a chiral molecule with structural features that suggest potential for biological activity, particularly within the central nervous system. While direct experimental data is currently lacking, this technical guide provides a framework for its synthesis and outlines a rational basis for its investigation as a novel pharmacological agent. The insights from related compounds highlight the importance of the benzamide and pyrrolidine moieties in drug design and suggest that this compound could serve as a valuable starting point for further medicinal chemistry efforts.
References
- BenchChem. (2025).
- Zhou, D., Gross, J. L., Sze, J. Y., Adedoyin, A. B., Bowlby, M., Di, L., Platt, B. J., Zhang, G., Brandon, N., Comery, T. A., & Robichaud, A. J. (2011). Pyrrolidin-3-yl-N-methylbenzamides as Potent Histamine 3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5957–5960.
- Ashton, M. J., Cook, D. C., Fenton, G., Gallagher, P. T., Moody, C. M., Souness, J. E., Stutchbury, C. A., & Trifunovic, D. (2004). N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(19), 4819–4822.
-
Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
